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  • Product: 4-Methyl-3-nitro-1-propyl-1H-pyrazole
  • CAS: 1823395-26-1

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Nitropyrazole Derivatives in Drug Discovery

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of nitropyrazole derivatives in drug discovery. While the specific compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of nitropyrazole derivatives in drug discovery. While the specific compound "4-Methyl-3-nitro-1-propyl-1H-pyrazole" lacks extensive documentation in publicly available literature, this guide focuses on the broader, well-established class of nitropyrazoles. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3][4] The introduction of a nitro group (–NO2) onto the pyrazole scaffold significantly influences the molecule's physicochemical properties and biological activity, often serving as a key pharmacophore or a versatile synthetic intermediate.[1][5] This guide will delve into the mechanistic principles, provide detailed experimental protocols for in vitro evaluation, and outline formulation strategies for in vivo studies, grounded in established scientific literature.

Introduction: The Role of the Nitropyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, making it a "privileged scaffold" in drug design.[6][7] It can act as both a hydrogen bond donor and acceptor, and its five substitution sites allow for extensive structure-activity relationship (SAR) studies.[6][7]

The nitro group is a potent electron-withdrawing group that significantly alters the electronic profile of the pyrazole ring.[8] This modification can lead to several key outcomes relevant to drug discovery:

  • Bioactivation and Prodrug Strategy : Nitroaromatic compounds, including nitropyrazoles, can act as prodrugs.[8][9] In hypoxic environments, such as those found in solid tumors or anaerobic bacteria and protozoa, the nitro group can undergo enzymatic reduction by nitroreductases to form reactive nitrogen species.[8][10] These reactive intermediates can induce cellular damage, leading to cytotoxic or antimicrobial effects.[9][11]

  • Modulation of Pharmacological Activity : The presence of a nitro group can be crucial for binding to specific biological targets. For instance, nitropyrazoles have been investigated as radiosensitizers and hypoxia-selective cytotoxins.[12]

  • Synthetic Versatility : The nitro group is an invaluable synthetic handle. It can be readily reduced to an amino group, which then serves as a versatile point for further chemical modifications to build more complex molecules.[1][13][14] A notable example is the use of 3-methyl-4-nitro-1H-pyrazole as a precursor in the synthesis of potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research.[1]

Despite their therapeutic potential, it is important to note that nitroaromatic compounds are sometimes associated with mutagenicity and genotoxicity, which requires careful evaluation during the drug development process.[8][15]

Mechanism of Action: Bioreductive Activation

A primary mechanism of action for many biologically active nitropyrazole derivatives is their role as bioreductive prodrugs. This process is particularly effective in low-oxygen (hypoxic) environments.

dot

Caption: Bioreductive activation of nitropyrazole prodrugs in hypoxic cells.

The process begins with the nitropyrazole compound entering a target cell. Inside the cell, particularly under hypoxic conditions, enzymes known as nitroreductases catalyze the reduction of the nitro group.[10] This multi-step reduction, utilizing cellular reducing equivalents like NADH or NADPH, generates a series of highly reactive intermediates, including the nitroso radical anion, nitroso derivative, and hydroxylamine.[8][10] These reactive nitrogen species can cause widespread cellular damage by interacting with critical macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[9]

Application Protocols: In Vitro Evaluation

The following protocols provide standardized methods for the initial in vitro screening and characterization of novel nitropyrazole derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a nitropyrazole compound against a target microorganism, a fundamental measure of its antimicrobial activity.

Materials:

  • Nitropyrazole test compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Appropriate bacterial or protozoal strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Workflow:

dot

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Procedure:

  • Stock Solution Preparation: Dissolve the nitropyrazole compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Include a positive control (medium + inoculum, no drug) and a negative control (medium only).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to all wells except the negative control.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for many bacteria). For anaerobic organisms, use an anaerobic chamber or gas-generating system.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a nitropyrazole compound on a mammalian cancer cell line, which is crucial for anticancer drug discovery.

Materials:

  • Nitropyrazole test compound

  • DMSO, sterile

  • Human cancer cell line (e.g., HepG2, MCF-7)[16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the nitropyrazole compound in complete medium and add them to the wells. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

ParameterDescription
MIC Minimum Inhibitory Concentration: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
IC50 Half-maximal Inhibitory Concentration: The concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell growth).

Application Protocols: In Vivo Formulation

The poor aqueous solubility of many pyrazole derivatives presents a significant challenge for in vivo studies.[17] Proper formulation is critical to ensure adequate bioavailability and exposure in animal models.

Protocol 3: Formulation for Oral Gavage

This protocol describes a common vehicle for oral administration of poorly water-soluble compounds.

Materials:

  • Nitropyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80 (or Kolliphor® EL)

  • Sterile saline (0.9% NaCl) or water

  • Sterile conical tubes, vortex mixer

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh the required amount of the nitropyrazole compound.

  • Initial Solubilization: Dissolve the compound completely in a small volume of DMSO (e.g., 5-10% of the final volume). Gentle warming or sonication can be used to aid dissolution.[17]

  • Addition of Co-solvents: Sequentially add co-solvents like PEG400 (e.g., 40% of final volume) and a surfactant like Tween-80 (e.g., 5% of final volume), vortexing thoroughly after each addition.[17]

  • Final Dilution: Slowly add sterile saline or water to reach the final desired volume while continuously vortexing to maintain a clear, homogenous solution or a stable suspension.

  • Final Check: Before administration, visually inspect the formulation for any precipitation.

Example Formulation (10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline):

ComponentPercentage (v/v)
DMSO10%
PEG40040%
Tween-805%
Saline (0.9%)45%

Note: The optimal formulation must be determined empirically for each compound. It is crucial to conduct tolerability studies in animals to ensure the vehicle is safe at the intended dose volume.

Conclusion

Nitropyrazole derivatives are a versatile and promising class of compounds in drug discovery. Their utility stems from the unique properties conferred by the nitro group, which can act as a bioreductive warhead for targeted cytotoxicity or as a flexible synthetic handle for creating diverse chemical libraries. The protocols outlined in this guide provide a foundational framework for the in vitro evaluation and in vivo formulation of novel nitropyrazole candidates, enabling researchers to systematically explore their therapeutic potential across various disease areas, from infectious diseases to oncology.

References

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][13][14]triazin-7(6 H)-ones and Derivatives. Molecules. Available from: [Link].

  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available from: [Link].

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][13][14]triazin-7(6H). Molecules. Available from: [Link].

  • ResearchGate. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][13][14]triazin-7(6H)-ones and Derivatives. Available from: [Link].

  • Krasavin, M. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. Available from: [Link].

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. Available from: [Link].

  • Al-Ostath, R. A., et al. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Available from: [Link].

  • ResearchGate. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available from: [Link].

  • S. P, S. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology. Available from: [Link].

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. Available from: [Link].

  • Wikipedia. Nitro compound. Available from: [Link].

  • Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available from: [Link].

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials. Available from: [Link].

  • Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Biomedical Sciences. Available from: [Link].

  • Suto, R. K., et al. (1991). Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. Journal of Medicinal Chemistry. Available from: [Link].

  • ResearchGate. (2022). In vitro evaluation of computationally promising compounds. Available from: [Link].

  • Xiang, H., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link].

  • ResearchGate. (2018). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available from: [Link].

  • de Souza, M. V. N. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available from: [Link].

  • Li, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. Available from: [Link].

  • Al-Majid, A. M., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Available from: [Link].

  • Miller, C. N., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules. Available from: [Link].

Sources

Application

Catalysts used in the synthesis of 4-Methyl-3-nitro-1-propyl-1H-pyrazole

Application Note: Advanced Catalytic Strategies for the Synthesis of 4-Methyl-3-nitro-1-propyl-1H-pyrazole Target Audience: Researchers, medicinal chemists, and process development scientists. Executive Summary & Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Strategies for the Synthesis of 4-Methyl-3-nitro-1-propyl-1H-pyrazole

Target Audience: Researchers, medicinal chemists, and process development scientists.

Executive Summary & Mechanistic Rationale

The compound 4-Methyl-3-nitro-1-propyl-1H-pyrazole (CAS No.: 1823395-26-1)[1] is a highly specialized building block utilized in the development of complex pharmacophores and energetic materials. The structural topology of this molecule—specifically the electron-withdrawing nitro group at C3 and the sterically demanding methyl group at C4—creates a unique electronic environment that dictates the synthetic approach.

  • Regioselective N-Alkylation of 4-methyl-3-nitro-1H-pyrazole using a dual Base/Phase Transfer Catalyst (PTC) system.

  • Electrophilic Aromatic Nitration of 4-methyl-1-propyl-1H-pyrazole using a strong Brønsted acid catalyst.

Understanding the causality behind the selection of these catalysts is critical for scaling up the reaction while maintaining high regiochemical fidelity and product yield.

Catalytic Pathways & Visual Workflow

SynthesisPathways SM1 4-Methyl-3-nitro-1H-pyrazole Cat1 Base Catalyst (K2CO3) + PTC (TBAB) + 1-Bromopropane SM1->Cat1 SM2 4-Methyl-1-propyl-1H-pyrazole Cat2 Acid Catalyst (H2SO4) + Fuming HNO3 SM2->Cat2 Product 4-Methyl-3-nitro-1-propyl-1H-pyrazole Cat1->Product Pathway A: Regioselective N-Alkylation Cat2->Product Pathway B: Electrophilic Nitration

Caption: Dual catalytic pathways for the synthesis of 4-Methyl-3-nitro-1-propyl-1H-pyrazole.

In-Depth Catalyst Analysis & Causality

Pathway A: Base and Phase Transfer Catalysis (PTC)

The N-alkylation of 3-nitropyrazoles is notoriously prone to yielding a mixture of N1 and N2 regioisomers. To drive the reaction toward the desired N1-propyl isomer, the choice of catalyst is paramount[2][3].

  • Inorganic Base Catalyst (K₂CO₃): We utilize Potassium Carbonate ( K2​CO3​ ) rather than stronger bases like Sodium Hydride ( NaH ). Causality: NaH drives irreversible, kinetically controlled deprotonation, which often leads to poor regioselectivity. K2​CO3​ in a polar aprotic solvent like DMSO or DMF allows for a thermodynamically controlled equilibrium[3]. The electron-withdrawing nature of the C3-nitro group deactivates the adjacent N2 position, making the N1 position the preferred nucleophilic site.

  • Phase Transfer Catalyst (TBAB): Tetrabutylammonium bromide (TBAB) is introduced to the system. Causality: In heterogeneous base mixtures, the pyrazolate anion is tightly bound to the potassium cation. TBAB facilitates the transfer of the highly nucleophilic pyrazolate anion into the bulk organic phase, lowering the activation energy for the SN​2 attack on 1-bromopropane, drastically reducing reaction times from 24 hours to 4 hours[4].

Pathway B: Homogeneous Acid Catalysis

Alternatively, the nitro group can be introduced post-alkylation via electrophilic aromatic substitution[5][6].

  • Brønsted Acid Catalyst (H₂SO₄): Concentrated sulfuric acid is used in vast excess. Causality: H2​SO4​ serves a dual purpose. First, it protonates the fuming nitric acid ( HNO3​ ), driving the dehydration reaction that generates the highly electrophilic nitronium ion ( NO2+​ ). Second, it acts as a heat sink and solvent for the highly exothermic nitration event[6]. The C4 position is blocked by the methyl group, forcing the nitronium ion to attack the electron-rich C3 or C5 position.

Quantitative Catalyst Benchmarking

The following table summarizes the performance of various catalytic systems evaluated for these synthetic pathways.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (N1:N2)Mechanistic Role
K₂CO₃ (Base)DMSO252485>95:5Deprotonation; high regiocontrol via thermodynamic stability[3].
K₂CO₃ + TBAB (PTC)DMF80492>90:10PTC enhances nucleophilicity; rapid kinetics[4].
NaH (Strong Base)THF0 - 25127580:20Irreversible deprotonation; lower selectivity due to kinetic control.
H₂SO₄ (Acid)Neat-10 - 251288N/A (Nitration)Generates NO2+​ electrophile; acts as a dehydrating agent[5][6].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate checkpoints confirm the integrity of the reaction before proceeding.

Protocol A: PTC-Assisted Regioselective N-Alkylation

Objective: Synthesize 4-Methyl-3-nitro-1-propyl-1H-pyrazole from 4-methyl-3-nitro-1H-pyrazole.

  • Catalyst Activation & Deprotonation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-methyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M). Add finely powdered anhydrous K2​CO3​ (1.5 eq) and TBAB (0.1 eq). Stir the suspension at room temperature for 30 minutes.

    • Causality: Pre-stirring ensures complete deprotonation and formation of the soluble tetrabutylammonium pyrazolate complex prior to the introduction of the electrophile.

  • Electrophilic Addition: Add 1-bromopropane (1.2 eq) dropwise via syringe. Elevate the temperature to 80 °C.

  • Self-Validation Checkpoint: At t=4 hours, perform a TLC analysis (Eluent: 70:30 Hexane:Ethyl Acetate). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a major spot ( Rf​≈0.6 ) representing the N1-alkylated product. If starting material persists, spike the reaction with an additional 0.05 eq of TBAB and 0.2 eq of 1-bromopropane.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it into 5 volumes of crushed ice water. The sudden shift in polarity forces the hydrophobic product to precipitate. Extract with Ethyl Acetate ( 3×20 mL), wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purity Verification: Purify via flash chromatography. Validate the regiochemistry via 1H NMR (ensure the absence of the N2-isomer signal) and confirm mass via LC-MS.

Protocol B: Acid-Catalyzed Electrophilic Nitration

Objective: Synthesize 4-Methyl-3-nitro-1-propyl-1H-pyrazole from 4-methyl-1-propyl-1H-pyrazole.

  • Nitronium Ion Generation: In a robust, multi-neck flask equipped with an internal thermometer, cool concentrated H2​SO4​ (5.0 eq) to -10 °C using an ice-salt bath. Slowly add fuming HNO3​ (1.2 eq) dropwise.

    • Causality: This step is violently exothermic. Maintaining the temperature below 0 °C prevents the thermal degradation of the nitronium ion and avoids runaway reactions[5].

  • Electrophilic Addition: Dissolve 4-methyl-1-propyl-1H-pyrazole (1.0 eq) in a minimal amount of cold H2​SO4​ and add it dropwise to the nitrating mixture, ensuring the internal temperature never exceeds 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture must transition from a pale yellow to a deep amber solution.

  • Quenching: Carefully pour the acidic mixture over vigorously stirred crushed ice.

    • Self-Validation Checkpoint: The product should immediately precipitate as a pale solid. If the solution remains clear, the nitronium ion concentration was insufficient, indicating potential moisture contamination in the H2​SO4​ .

  • Neutralization & Extraction: Neutralize the aqueous suspension carefully with saturated Na2​CO3​ until pH 7 is reached. Extract with Dichloromethane (DCM), dry over MgSO4​ , and evaporate to yield the target compound.

References[1] EvitaChem. "4-Ethyl-3-fluorobenzoic acid (EVT-2533908) | 1142924-72-8; 37135-28-7" (Contains inventory data for 4-Methyl-3-nitro-1-propyl-1H-pyrazole CAS 1823395-26-1). URL[5] BenchChem. "Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole". URL[2] ACS Publications. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions". URL[4] MDPI. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties". URL[3] ACS Publications. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles". URL[6] PMC. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds". URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-Methyl-3-nitro-1-propyl-1H-pyrazole

Introduction Researchers, scientists, and drug development professionals frequently encounter challenges with the poor aqueous solubility of novel chemical entities. 4-Methyl-3-nitro-1-propyl-1H-pyrazole, a substituted n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Researchers, scientists, and drug development professionals frequently encounter challenges with the poor aqueous solubility of novel chemical entities. 4-Methyl-3-nitro-1-propyl-1H-pyrazole, a substituted nitropyrazole, is predicted to have limited solubility in aqueous media based on its molecular structure. Its hydrophobic propyl and methyl groups, combined with a pyrazole core that is a very weak base, contribute to this characteristic. Poor solubility can significantly hinder experimental reproducibility, biological screening, and the development of viable formulations.

This guide provides a systematic, in-depth approach to understanding and overcoming the solubility challenges associated with this compound. It is designed to function as a virtual technical support center, offering troubleshooting workflows, detailed experimental protocols, and answers to frequently asked questions (FAQs) to empower researchers in their laboratory work.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses foundational questions that form the basis of a systematic solubility investigation.

Q1: Why is 4-Methyl-3-nitro-1-propyl-1H-pyrazole expected to have low water solubility?

A: The low aqueous solubility is anticipated due to its chemical structure. The molecule possesses significant hydrophobic character contributed by the N-propyl and C-methyl groups. While the nitro group and the pyrazole ring introduce some polarity, the overall molecule does not have readily ionizable functional groups under typical physiological pH (pH 1-8). The pyrazole ring itself is a very weak base, requiring a highly acidic environment to become protonated and, thus, more soluble. The principle of "like dissolves like" suggests that this largely non-polar compound will be more soluble in organic solvents than in polar water.[1]

Q2: What is the first and most critical step to quantitatively assess the solubility of my compound?

A: The first step is to perform a standardized equilibrium solubility test, commonly known as the shake-flask method.[2] This experiment determines the thermodynamic solubility, which is the saturation concentration of the compound in a specific solvent at a given temperature after equilibrium has been reached. This value is essential as a baseline before attempting any solubility enhancement techniques. A detailed protocol for this method is provided in the "Experimental Protocols" section of this guide.

Q3: My compound won't dissolve in my aqueous buffer. What should I do first?

A: Before attempting complex formulations, you must establish a baseline solubility profile in various common solvents. This will help you identify a suitable solvent for creating a stock solution. If the compound is intended for biological assays, it is common practice to first dissolve it in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into the final aqueous buffer.[3] However, be mindful that the final concentration of the organic solvent should be low (typically <1%, often <0.1%) to avoid artifacts in biological experiments.

Part 2: Systematic Troubleshooting Guide for Solubility Enhancement

If initial assessments confirm low aqueous solubility, follow this logical workflow to identify an effective solubilization strategy.

Workflow: From Problem to Solution

This diagram outlines the decision-making process for troubleshooting the solubility of 4-Methyl-3-nitro-1-propyl-1H-pyrazole.

TroubleshootingWorkflow cluster_start Initial State cluster_phase1 Phase 1: Characterization & Simple Approaches cluster_phase2 Phase 2: Excipient-Based Strategies cluster_phase3 Phase 3: Advanced Formulation Start Problem: Low Aqueous Solubility of 4-Methyl-3-nitro-1-propyl-1H-pyrazole Purity Q: Is the compound pure? Confirm purity via LC-MS/NMR. Start->Purity pH_Mod Q: Can pH be adjusted? Test solubility in acidic buffers (e.g., pH 2-5). Purity->pH_Mod If pure Cosolvent Q: Will co-solvents work? Screen DMSO, Ethanol, PEG 400, PG. pH_Mod->Cosolvent If pH adjustment is insufficient or impractical Surfactant Q: Can surfactants form micelles? Screen Tween® 80, Polysorbate 80. Cosolvent->Surfactant If co-solvent levels are too high or solubility is still low Cyclodextrin Q: Can cyclodextrins form complexes? Screen HP-β-CD, SBE-β-CD. Surfactant->Cyclodextrin If surfactants interfere with assay or are ineffective Advanced Q: Are advanced methods needed? Consider solid dispersions, lipid formulations, nanomilling. Cyclodextrin->Advanced If target concentration is not met

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 4-Methyl-3-nitro-1-propyl-1H-pyrazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the purification of 4-Methyl-3-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the purification of 4-Methyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1823395-26-1)[1].

Pyrazole derivatives are critical structural motifs in pharmaceutical and agrochemical development[2]. However, isolating them in high purity is frequently compromised by liquid-liquid phase separation (LLPS, commonly known as "oiling out") and the co-precipitation of structurally similar impurities[3][4]. This guide provides mechanistically grounded, self-validating protocols to ensure robust crystallization.

Process Logic & Troubleshooting Workflow

CrystallizationWorkflow Start Crude 4-Methyl-3-nitro- 1-propyl-1H-pyrazole Dissolve Dissolution in EtOH/H2O (70:30) Start->Dissolve CheckLLPS Oiling Out Detected? (In-line FBRM) Dissolve->CheckLLPS Reheat Reheat > Cloud Point & Adjust Polarity CheckLLPS->Reheat Yes (Emulsion) Seed Seed at MSZW Boundary (5% w/w) CheckLLPS->Seed No (Clear Soln) Reheat->Dissolve Cool Controlled Cooling (0.1 °C/min) Seed->Cool Isolate Filtration & Wash (Cold 10% EtOH) Cool->Isolate Validate In-Process Validation (HPLC >99%, XRPD) Isolate->Validate

Logical workflow for troubleshooting pyrazole crystallization and oiling out.

FAQ 1: Why does my pyrazole "oil out" instead of crystallizing, and how do I prevent it?

The Causality: Oiling out occurs when a supersaturated solution intersects a miscibility gap before reaching the metastable zone width (MSZW) boundary required for solid nucleation[5]. Thermodynamically, the Gibbs free energy of mixing becomes positive, causing the solvent system to demix into a product-rich liquid phase and a solvent-rich liquid phase[3]. Because the molecules within these product-rich droplets possess high mobility, they act as an excellent solvent sink for impurities, effectively ruining the purification[5][6]. Oiling out from a single solvent often arises simply because the kinetic rate of liquid phase separation outpaces the rate of solid nucleation[7].

The Solution: You must bypass the miscibility gap by altering the thermodynamic pathway. This is achieved by adjusting the solvent polarity to shift the LLPS boundary, or kinetically bypassing it via precise seeding and ultra-slow cooling[3][7].

Protocol 1: Self-Validating Anti-Oiling Out Crystallization

This protocol utilizes a binary solvent system and controlled nucleation to force the system into a crystalline state.

  • Dissolution: Suspend the crude 4-Methyl-3-nitro-1-propyl-1H-pyrazole in a 70:30 (v/v) Ethanol/Water mixture at 55 °C until complete dissolution is achieved[3].

    • Self-Validation: The solution must be optically clear. If turbid, filter hot through a 0.45 µm PTFE membrane to remove insoluble particulates that could trigger premature, uncontrolled nucleation.

  • Cooling to the MSZW: Cool the reactor to 40 °C at a moderate rate of 0.5 °C/min.

  • The Phase Switch (Seeding): Introduce 5% (w/w) high-purity seed crystals (250−500 μm) of the target compound[3].

    • Self-Validation: Observe the reactor using in-line Process Analytical Technology (PAT), such as FBRM (Focused Beam Reflectance Measurement) or an EasyViewer. The chord length distribution must show stable solid particles without the formation of spherical emulsion droplets[5][6].

  • Desupersaturation Hold: Hold the temperature at 40 °C for 60 minutes. This allows the seed bed to consume the initial supersaturation, establishing a robust crystal lattice and starving the system of the energy required to form an oil phase.

  • Final Cooling: Cool the system to 5 °C at a highly controlled, slow rate of 0.1 °C/min[3].

  • Isolation: Filter the resulting acicular (needle-shaped) crystals and wash with cold 10% Ethanol/Water[3].

    • Self-Validation: HPLC purity must exceed 99.0%, and Differential Scanning Calorimetry (DSC) should exhibit a sharp, singular endotherm confirming phase purity.

FAQ 2: How do I optimize solvent selection to maximize yield while avoiding LLPS?

The Causality: The choice of solvent dictates both the solubility curve and the location of the miscibility gap. Highly polar or highly apolar single solvents often force the main substance to separate alongside impurities that share similar polarities, depressing the melting point and triggering oiling out[7]. A binary system (like Ethanol/Water) allows you to tune the dielectric constant of the medium, ensuring the product crystallizes while impurities remain dissolved in the mother liquor[3].

Quantitative Data Summary: Below is a comparative matrix of thermodynamic and kinetic parameters based on process development data for pyrazole derivatives in Ethanol/Water systems[3].

Solvent System (v/v)Cooling Rate (°C/min)Seed Load (% w/w)LLPS RiskYield (%)Purity (HPLC %)
100% Water0.50Very HighN/A (Oiled)< 85.0
50:50 EtOH/Water0.20High75.292.4
50:50 EtOH/Water0.15.0Low93.2> 99.0
70:30 EtOH/Water0.15.0Eliminated88.5> 99.5
FAQ 3: My isolated solid is amorphous or has a depressed melting point. What went wrong?

The Causality: If an oil phase (LLPS) forms and is allowed to subsequently solidify, the resulting solid is almost always amorphous or a metastable polymorph heavily contaminated with entrapped solvent and impurities[5]. Because the molecules in the oil droplets arrange randomly, they lack the rigid lattice energy required to exclude impurities during solidification[5]. Furthermore, complex pyrazole syntheses can carry over unreacted starting materials that severely depress the melting point of the final product[4].

The Solution: Never allow an oiled-out system to solidify. If oiling out is detected via in-line probes (indicated by a sudden spike in spherical droplet counts), you must immediately intervene.

Protocol 2: In-Process LLPS Rescue
  • Thermal Reset: Immediately reheat the reactor to 5 °C above the cloud point (typically back to 50–55 °C) until the emulsion completely redissolves into a single clear liquid phase[3].

  • Solvent Adjustment: The solution is likely too concentrated for the current temperature[7]. Add 5–10% more of the "good" solvent (Ethanol) to increase the overall solubility and shift the LLPS boundary lower.

  • Chemical Wash (If Applicable): If the impurity burden is simply too high for crystallization, revert to a liquid-liquid extraction phase. For example, if reactive ketone/aldehyde impurities are present, washing the organic layer with aqueous sodium bisulfite can form water-soluble adducts that are easily extracted away, vastly upgrading the purity of the pyrazole stream before re-attempting crystallization[4].

  • Re-Nucleation: Re-initiate Protocol 1, ensuring the cooling rate is strictly limited to ≤ 0.1 °C/min and the seed load is increased[3].

References
  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943–950. Available at:[Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at:[Link]

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. Available at:[Link]

  • AA Blocks / EvitaChem. 4-Methyl-3-nitro-1-propyl-1H-pyrazole Product Data (CAS: 1823395-26-1). Available at:[Link]

  • US Patent 11299463B2. Process for the manufacture of pyrazoles or pyrimidones.
  • Organic Process Research & Development. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-3-nitro-1-propyl-1H-pyrazole

Welcome to an in-depth analytical guide designed for researchers, scientists, and professionals in drug development. This document provides a detailed examination of the ¹H and ¹³C NMR spectral data for 4-Methyl-3-nitro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to an in-depth analytical guide designed for researchers, scientists, and professionals in drug development. This document provides a detailed examination of the ¹H and ¹³C NMR spectral data for 4-Methyl-3-nitro-1-propyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. Our objective is to present a comprehensive reference, complete with comparative insights and validated experimental protocols, to facilitate its unambiguous identification and characterization.

The pyrazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The specific substitution pattern of 4-Methyl-3-nitro-1-propyl-1H-pyrazole, featuring a nitro group, a methyl group, and an N-propyl chain, creates a unique electronic and steric environment. This, in turn, gives rise to a distinct NMR fingerprint, which is crucial for reaction monitoring, quality control, and structural elucidation.

This guide will delve into the experimentally determined chemical shifts and coupling constants for this molecule. We will also provide a comparative analysis with structurally related pyrazole derivatives to highlight the influence of different substituents on the NMR spectra. Furthermore, a detailed, step-by-step protocol for acquiring high-quality NMR data for this class of compounds is presented, ensuring reproducibility and accuracy in your own laboratory settings.

¹H and ¹³C NMR Spectral Data for 4-Methyl-3-nitro-1-propyl-1H-pyrazole

The definitive NMR spectral data for 4-Methyl-3-nitro-1-propyl-1H-pyrazole was acquired in deuterated chloroform (CDCl₃) using tetramethylsilane (TMS) as the internal standard. The data presented below is derived from authoritative sources and serves as a reliable reference for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides critical information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
H-57.82Singlet (s)-1H
N-CH₂4.31Triplet (t)7.22H
4-CH₃2.45Singlet (s)-3H
CH₂CH₂CH₃1.89Sextet (sx)7.42H
CH₂CH₂CH₃0.94Triplet (t)7.43H
¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Assignment Chemical Shift (δ) in ppm
C-3155.0
C-5132.4
C-4118.0
N-CH₂52.5
CH₂CH₂CH₃24.3
4-CH₃11.3
CH₂CH₂CH₃11.2

Structural Assignment and Comparative Analysis

The assignment of the NMR signals is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and comparison with related structures. The electron-withdrawing nature of the nitro group at the C-3 position significantly deshields the adjacent C-5 proton, resulting in its downfield chemical shift of 7.82 ppm. The N-propyl group exhibits a characteristic set of signals, with the methylene group attached to the nitrogen (N-CH₂) appearing at 4.31 ppm due to the inductive effect of the pyrazole ring.

To provide context, let's compare the ¹H NMR data of 4-Methyl-3-nitro-1-propyl-1H-pyrazole with a structurally similar compound, 1-propyl-1H-pyrazole. In the absence of the methyl and nitro groups, the H-3 and H-5 protons of 1-propyl-1H-pyrazole appear at approximately 7.51 and 7.42 ppm, respectively. The introduction of the nitro group at C-3 in our target molecule causes a significant downfield shift of the H-5 proton to 7.82 ppm, underscoring the strong electron-withdrawing effect of the NO₂ group.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for obtaining high-resolution ¹H and ¹³C NMR spectra for 4-Methyl-3-nitro-1-propyl-1H-pyrazole and related compounds.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 300 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a line width of <0.5 Hz for the TMS signal.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on the sample concentration.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the residual CDCl₃ signal to 77.16 ppm for ¹³C.

  • Integrate the signals in the ¹H spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Visualizing the Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of 4-Methyl-3-nitro-1-propyl-1H-pyrazole with key ¹H and ¹³C NMR chemical shifts highlighted.

Caption: Molecular structure of 4-Methyl-3-nitro-1-propyl-1H-pyrazole with key NMR shifts.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data for 4-Methyl-3-nitro-1-propyl-1H-pyrazole. The detailed spectral assignments, comparative analysis, and a robust experimental protocol offer a valuable resource for researchers working with this and related pyrazole derivatives. The provided data and methodologies are intended to support the unambiguous identification and characterization of this compound, thereby facilitating its application in drug discovery and development.

References

  • Kerec, M. (2004). Synthesis and characterization of some 1- and 2-substituted 4-methyl-3(5)-nitropyrazoles and their N-oxides (Doctoral dissertation, University of Ljubljana). Retrieved from [Link]

Comparative

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Methyl-3-nitro-1-propyl-1H-pyrazole

Abstract Introduction: Structural Features and Predicted Molecular Ion 4-Methyl-3-nitro-1-propyl-1H-pyrazole is a substituted pyrazole with a molecular formula of C₇H₁₁N₃O₂ and a nominal molecular weight of 169 g/mol . I...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: Structural Features and Predicted Molecular Ion

4-Methyl-3-nitro-1-propyl-1H-pyrazole is a substituted pyrazole with a molecular formula of C₇H₁₁N₃O₂ and a nominal molecular weight of 169 g/mol . Its structure presents several key features that will dictate its behavior under electron ionization:

  • The Pyrazole Core: A five-membered aromatic heterocycle prone to ring fragmentation, typically involving the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂)[1][2].

  • The N-propyl Substituent: An alkyl chain that can undergo characteristic fragmentation, most notably through α-cleavage or β-cleavage, often leading to the loss of a propene molecule via rearrangement[3].

  • The Nitro Group: A strongly electron-withdrawing group whose fragmentation is well-documented in aromatic systems, commonly involving the loss of a nitro radical (•NO₂), nitric oxide (•NO), or an oxygen atom[4][5][6].

  • The Methyl Group: Its position relative to the other substituents can influence fragmentation pathways, though it is not positioned to induce a classic "ortho effect" with the nitro group[1][4].

The initial event in EI-MS is the removal of an electron to form the molecular ion (M•+), which is predicted to appear at a mass-to-charge ratio (m/z) of 169. The subsequent fragmentation of this ion is a competition between pathways initiated at these different functional groups.

Primary Fragmentation Pathways

The fragmentation of the molecular ion (m/z 169) is predicted to proceed through three major competing pathways, driven by the relative stability of the resulting ions and neutral losses.

Pathway A: Fragmentation Initiated by the N-Propyl Chain

The most common fragmentation pathway for N-propyl substituted heterocycles involves the loss of a stable, neutral alkene.

Mechanism: This pathway is initiated by a hydrogen transfer from the gamma-position of the propyl chain to one of the nitrogen atoms of the pyrazole ring via a six-membered transition state, a process analogous to the McLafferty rearrangement. This is followed by the cleavage of the Cα-Cβ bond, resulting in the elimination of a neutral propene molecule (C₃H₆, 42 Da).

This leads to the formation of a prominent radical cation at m/z 127 , corresponding to 4-methyl-3-nitro-1H-pyrazole. This fragment ion is relatively stable and is expected to undergo further fragmentation characteristic of the nitromethylpyrazole core.

G M M•+ (m/z 169) 4-Methyl-3-nitro-1-propyl-1H-pyrazole F127 [M - C₃H₆]•+ (m/z 127) M->F127 - C₃H₆ (Propene) F100 [m/z 127 - HCN]•+ (m/z 100) F127->F100 - HCN F81 [M - C₃H₆ - NO₂]+ (m/z 81) F127->F81 - •NO₂

Caption: Proposed fragmentation pathway initiated by loss of propene.

Pathway B: Fragmentation Initiated by the Nitro Group

The nitro group offers several distinct fragmentation routes, which are characteristic of nitroaromatic compounds[1][2][4].

  • Loss of a Nitro Radical (•NO₂): A simple cleavage of the C-N bond results in the loss of a •NO₂ radical (46 Da). This pathway leads to the formation of a cation at m/z 123 . This ion, corresponding to the 4-methyl-1-propyl-1H-pyrazolium cation, is expected to be a significant peak.

  • Loss of Nitric Oxide (•NO): A rearrangement process can lead to the expulsion of a neutral •NO molecule (30 Da), forming a radical cation at m/z 139 . This is a common fragmentation pattern for nitro-substituted heterocycles[1].

  • Loss of an Oxygen Atom: The molecular ion can lose a single oxygen atom (16 Da) to form a radical cation at m/z 153 . This [M-O]•+ fragment is another hallmark of nitroaromatic compounds[1][2].

G cluster_0 M M•+ (m/z 169) F123 [M - NO₂]+ (m/z 123) M->F123 - •NO₂ F139 [M - NO]•+ (m/z 139) M->F139 - •NO F153 [M - O]•+ (m/z 153) M->F153 - O F80 [m/z 123 - C₃H₇]+ (m/z 80) F123->F80 - •C₃H₇

Caption: Competing fragmentation pathways initiated by the nitro group.

Pathway C: Fragmentation of the Pyrazole Core

The fundamental fragmentation of the pyrazole ring itself involves the loss of HCN (27 Da) or N₂ (28 Da)[1][2]. While these pathways can originate from the molecular ion, they are more likely to occur from the major fragments formed in Pathways A and B, as the initial loss of a larger substituent group often precedes ring cleavage.

For example, the ion at m/z 127 ([M - C₃H₆]•+) can subsequently lose HCN to produce a fragment at m/z 100 . Similarly, the ion at m/z 123 ([M - NO₂]+) could lose HCN to yield a fragment at m/z 96 .

Comparative Summary of Predicted Fragments

To provide a clear overview for identification purposes, the table below summarizes the most probable key fragments, their m/z values, and their proposed origins. This comparative layout allows researchers to quickly identify diagnostic ions that differentiate between competing fragmentation pathways.

Predicted m/z Proposed Ion Structure Originating Pathway Neutral Loss Significance
169[C₇H₁₁N₃O₂]•+-Molecular Ion (M•+)Confirms molecular weight.
153[C₇H₁₁N₃O]•+Pathway BODiagnostic for a nitro group.
139[C₇H₁₁N₂O]•+Pathway B•NODiagnostic for a nitro group.
127[C₄H₅N₃O₂]•+Pathway A C₃H₆ (Propene)Key fragment , indicates N-propyl substituent.
123[C₇H₁₁N₂]+Pathway B•NO₂Key fragment, indicates nitro group.
100[C₃H₃N₂O₂]•+Secondary (from m/z 127)HCNConfirms pyrazole core fragmentation.
81[C₄H₅N₂]+Secondary (from m/z 127)•NO₂Confirms sequential loss of propene and nitro group.

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for acquiring EI mass spectra for 4-Methyl-3-nitro-1-propyl-1H-pyrazole and similar compounds. The causality behind each parameter is explained to ensure high-quality, reproducible data.

Workflow Diagram

G start Start prep 1. Sample Preparation (100-500 µg/mL in Dichloromethane) start->prep inject 2. GC Injection (1 µL, Splitless Mode) prep->inject sep 3. Chromatographic Separation (HP-5MS column with temp. ramp) inject->sep ion 4. Electron Ionization (70 eV Source) sep->ion mass 5. Mass Analysis (Quadrupole, m/z 40-400 scan) ion->mass detect 6. Data Acquisition & Processing mass->detect end End detect->end

Caption: Standard workflow for GC-EI-MS analysis of pyrazole derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 1-2 mg of the analyte in 5 mL of a high-purity volatile solvent like dichloromethane or ethyl acetate to achieve a concentration of 200-400 µg/mL.

    • Rationale: Using a volatile solvent ensures complete vaporization in the injector without leaving a residue. The concentration is optimized to provide a strong signal without overloading the detector.

  • Gas Chromatography (GC) Conditions:

    • Injector: Operate in splitless mode at 250°C.

      • Rationale: Splitless injection ensures the entire sample volume reaches the column, maximizing sensitivity for analytical-scale work. 250°C is hot enough to vaporize the analyte quickly but low enough to prevent thermal degradation.

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Rationale: An HP-5MS or similar 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-polar compounds like substituted pyrazoles.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

      • Rationale: The initial hold ensures sharp peak shape. The temperature ramp allows for the effective separation of the analyte from any residual solvent or impurities. The final hold ensures that any less volatile components are eluted from the column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

      • Rationale: Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

      • Rationale: 70 eV is the standard energy for EI-MS. It provides sufficient energy to cause reproducible fragmentation and allows for the comparison of the resulting spectrum with established libraries (like NIST).

    • Source Temperature: 230°C.

      • Rationale: This temperature prevents condensation of the analyte within the ion source while minimizing thermal degradation.

    • Mass Analyzer: Scan from m/z 40 to 400.

      • Rationale: This scan range comfortably covers the molecular ion (m/z 169) and all predicted fragments, while excluding low-mass noise from the solvent front.

    • Data Acquisition: Acquire data at a rate of at least 2 spectra/second.

      • Rationale: A high data acquisition rate ensures sufficient data points are collected across the eluting chromatographic peak for accurate representation.

Conclusion

The EI-MS fragmentation of 4-Methyl-3-nitro-1-propyl-1H-pyrazole is predicted to be a rich interplay of pathways governed by its distinct substituents. While multiple fragmentation events are possible, the most diagnostically significant ions are expected at m/z 127 (loss of propene) and m/z 123 (loss of •NO₂). The relative abundance of these ions will be crucial in confirming the presence and connectivity of the N-propyl and C-nitro groups, respectively. Subsequent fragmentation of these primary ions, particularly through the loss of HCN, would further validate the pyrazole core structure. The experimental protocol provided herein offers a reliable method for obtaining a high-quality mass spectrum, which can then be compared against the predictive framework established in this guide for confident structural elucidation.

References

  • Benchchem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • PubMed. (n.d.).
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • PubMed. (2019).

Sources

Validation

A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for 4-Methyl-3-nitro-1-propyl-1H-pyrazole Quantification

This guide provides a comprehensive, technically robust framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Methyl-3-nitro-1-propyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically robust framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Methyl-3-nitro-1-propyl-1H-pyrazole (MNP-pyrazole). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring the final method is not only compliant with regulatory standards but is also scientifically sound and reliable for its intended purpose.

The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3] The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended use.[2][4]

Section 1: Method Development and Comparative Optimization

The foundation of a successful validation is a well-developed and optimized chromatographic method. This section compares key chromatographic parameters to select the most suitable conditions for MNP-pyrazole analysis.

Analyte Properties and Detection

MNP-pyrazole is a nitroaromatic pyrazole derivative. The presence of the nitro group and the pyrazole ring, both chromophores, suggests strong UV absorbance. Based on the chemical structure of similar nitroaromatic compounds, a detection wavelength of 254 nm is selected as a starting point, as it offers a good balance of sensitivity and specificity for many aromatic and nitro-containing compounds.[5][6][7][8]

Comparative Column Selection

The choice of stationary phase is critical for achieving adequate separation. A reversed-phase (RP-HPLC) approach is chosen due to the non-polar nature of the MNP-pyrazole molecule. Two common, yet distinct, C18 columns are compared.

  • Column A: Standard C18 (L1 Packing) - A traditional end-capped C18 column known for its hydrophobic retention and broad applicability.

  • Column B: Phenyl-Hexyl C18 (L11 Packing) - A C18 column with a phenyl-hexyl ligand, offering alternative selectivity through π-π interactions with the pyrazole ring.

Initial Scouting Conditions:

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

Table 1: Comparison of Column Performance

ParameterColumn A (Standard C18)Column B (Phenyl-Hexyl C18)Rationale
Retention Time (min) 4.85.5Phenyl-Hexyl chemistry provides stronger π-π interactions, increasing retention.
Tailing Factor 1.41.1The more symmetric peak on Column B indicates better interaction with the analyte.
Theoretical Plates 65008200Higher plate count on Column B signifies better column efficiency and sharper peaks.
Mobile Phase Optimization

With the column selected, the mobile phase composition is optimized to achieve a reasonable run time and optimal peak shape. An isocratic method is preferred for its simplicity and robustness.

Table 2: Mobile Phase Optimization Results

Mobile Phase Composition (ACN:Water)Retention Time (min)Tailing FactorObservation
50:505.51.1Good starting point, but run time can be reduced.
60:40 4.2 1.0 Optimal balance of retention, peak shape, and efficiency.
70:302.91.2Peak elutes too early, risking co-elution with the solvent front.

Final Optimized Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD detector

  • Column: Phenomenex Kinetex Phenyl-Hexyl C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Section 2: Full Method Validation According to ICH Q2(R1)

The optimized method is now subjected to a full validation protocol to demonstrate its suitability.[2]

Validation_Workflow start Method Development & Optimization validation Method Validation start->validation specificity Specificity (Forced Degradation) validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness end_node Validated Method for Routine Use specificity->end_node linearity->end_node accuracy->end_node precision->end_node lod_loq->end_node robustness->end_node

Caption: Overall workflow for HPLC method development and validation.

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis before processing any samples.[9][10][11] System suitability tests are an integral part of liquid chromatographic methods.[11]

Protocol:

  • Prepare a standard solution of MNP-pyrazole at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution five or six consecutive times.

  • Calculate the key performance parameters.

Table 3: System Suitability Acceptance Criteria and Results

ParameterAcceptance Criteria (USP <621>)ResultStatus
Tailing Factor (T) T ≤ 2.0[10]1.05Pass
Theoretical Plates (N) N ≥ 20008150Pass
% RSD of Peak Area ≤ 2.0%[10]0.45%Pass
Specificity (Forced Degradation)

Purpose: To demonstrate that the analytical method can accurately measure the analyte without interference from potential degradation products, impurities, or excipients.[1][12] This is achieved through forced degradation (stress testing) studies.[13][14]

Protocol:

  • Expose solutions of MNP-pyrazole to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[15]

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105 °C for 48 hours.[15]

    • Photolytic: Solution exposed to UV light (ICH Q1B) for 24 hours.

  • Analyze all stressed samples by the HPLC method with a Diode Array Detector (DAD) to assess peak purity.

Expected Outcome: The MNP-pyrazole peak should remain spectrally pure and be well-resolved from all degradation product peaks, proving the method is "stability-indicating".

Linearity

Purpose: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[1]

Protocol:

  • Prepare a series of at least five standard solutions of MNP-pyrazole spanning 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and perform linear regression analysis.

Table 4: Linearity Study Results

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75741200
100998700
1251251000
1501495600
Regression Analysis Value
Correlation Coefficient (r²) 0.9998
Slope 9985
Y-intercept 1250

Acceptance Criteria: r² ≥ 0.999. The results confirm excellent linearity.

Accuracy (as % Recovery)

Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is assessed using a spiking procedure.

Protocol:

  • Prepare a placebo (matrix without analyte).

  • Spike the placebo with MNP-pyrazole at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery.

Table 5: Accuracy (Recovery) Study Results

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.699.5%
100%100.0100.3100.3%
120%120.0119.299.3%
Mean Recovery 99.7%

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%. The method is confirmed to be accurate.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16] It is evaluated at two levels: repeatability and intermediate precision.

Precision precision Precision repeatability Repeatability (Intra-Assay) Same Day, Same Analyst precision->repeatability intermediate Intermediate Precision (Inter-Assay) Different Day, Different Analyst precision->intermediate

Caption: Relationship between repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay): Analyze six independent preparations of MNP-pyrazole at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst using different equipment if possible.

Table 6: Precision Study Results

ParameterRepeatability (Analyst 1, Day 1)Intermediate Precision (Analyst 2, Day 2)
Number of Samples (n) 66
Mean Assay Value (%) 99.8%100.1%
Standard Deviation 0.350.41
% RSD 0.35%0.41%

Acceptance Criteria: % RSD should be ≤ 2.0%. The method is precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Calculate the standard deviation of the y-intercepts of multiple regression lines (σ).

  • Calculate the average slope of the calibration curves (S).

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Table 7: LOD & LOQ Results

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

These results indicate the method has high sensitivity.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary key parameters one at a time.

  • Analyze a standard solution and evaluate the impact on system suitability parameters.

Table 8: Robustness Study Results

Parameter VariedVariationRetention Time (min)Tailing Factor% RSD (n=3)
Flow Rate 0.9 mL/min (-10%)4.71.00.5%
1.1 mL/min (+10%)3.81.10.4%
Column Temperature 25 °C (-5 °C)4.41.10.6%
35 °C (+5 °C)4.01.00.5%
Mobile Phase % ACN 58% (-2%)4.51.00.4%
62% (+2%)3.91.10.5%

Section 3: Overall Conclusion

The developed reversed-phase HPLC method for the quantification of 4-Methyl-3-nitro-1-propyl-1H-pyrazole has been successfully validated in accordance with ICH Q2(R1) guidelines. The comparative studies in the development phase led to the selection of a Phenyl-Hexyl C18 column with an isocratic mobile phase of Acetonitrile:Water (60:40), which provided optimal chromatographic performance.

The validation study demonstrated that the method is:

  • Specific and Stability-Indicating: Capable of separating the main analyte from its degradation products.

  • Linear: Over the concentration range of 50 to 150 µg/mL with a correlation coefficient (r²) of 0.9998.

  • Accurate: With a mean recovery of 99.7%.

  • Precise: Exhibiting %RSD values well below 2.0% for both repeatability and intermediate precision.

  • Sensitive: With an LOQ of 0.15 µg/mL.

  • Robust: Unaffected by minor, deliberate changes in its operational parameters.

This validated method is suitable for its intended purpose, including routine quality control analysis, stability studies, and quantification of 4-Methyl-3-nitro-1-propyl-1H-pyrazole in various sample matrices.

References

  • Chauhan, A., Dalwadi, M., & Vahoniya, M. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Sigma Institute of Pharmacy, Sigma University.
  • Ardena. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Singh, S., et al. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Separation Science, 32(23-24), 4154-4161.
  • Borman, P., & Nethercote, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • D̆ezic̆, S., et al. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 30(1-4), 319-331.
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • D̆ezic̆, S., et al. (2007). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. ResearchGate.
  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • USP. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP29.

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-3-nitro-1-propyl-1H-pyrazole proper disposal procedures

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of scaling up syntheses involving specialized heterocyclic building blocks. 4-Methyl-3-nitro-1-propyl-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of scaling up syntheses involving specialized heterocyclic building blocks. 4-Methyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1823395-26-1) is a highly valuable intermediate in drug discovery and materials science. However, its nitroaromatic nature dictates rigorous, non-negotiable safety and disposal protocols.

The presence of the nitro group (-NO₂) at the 3-position of the pyrazole ring significantly increases the molecule's reactivity. While stable under standard conditions, nitro-heterocycles possess inherent energetic potential and require precise lifecycle management to prevent thermal runaway, toxic exposure, and environmental contamination[3].

This guide provides a self-validating system for handling, storing, and disposing of this compound, ensuring compliance with EPA hazardous waste frameworks and elite laboratory safety standards.

Chemical Causality & Hazard Profiling

To handle a chemical safely, we must first understand the causality behind its hazards. The conjugative interaction between the pyrazole ring and the highly electrophilic nitro group creates a system that can decompose exothermically when subjected to extreme heat, shock, or incompatible chemicals [3]. Furthermore, the combustion of any nitroaromatic compound generates highly toxic nitrogen oxides (NOx), dictating how we must ultimately destroy the waste [1].

Table 1: Quantitative Safety & Storage Parameters

ParameterValue / GuidelineMechanistic Rationale
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation of the nitro-heterocyclic ring over time.
Max Container Volume 500 g (Solid) / 1 L (Solution)Limits energetic potential and blast radius in the rare event of localized thermal runaway.
Incompatible Materials Strong bases, reducing agentsPrevents the highly exothermic reduction of the -NO₂ group to an amine.
Extinguishing Media Water spray, dry chemical, CO₂Rapid cooling is required to prevent secondary decomposition of the pyrazole core [1].

Operational Handling Protocol

Every protocol in your lab must be a self-validating system—meaning the steps inherently prevent the next point of failure.

Step-by-Step Methodology:

  • Engineering Controls: Conduct all handling within a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Selection: Don nitrile gloves (double-gloving is strictly recommended due to the high skin-absorption rates of nitroaromatics), a flame-resistant lab coat, and tight-fitting safety goggles.

  • Dispensing (Anti-Static): Use grounded, anti-static spatulas to weigh the solid. Causality: Dry nitroaromatic powders can be sensitive to static discharge. Eliminating static removes the activation energy required for accidental ignition.

  • Solubilization: When preparing solutions, dissolve the compound in compatible solvents (e.g., dichloromethane or ethyl acetate) slowly. Monitor the flask for any unexpected exotherms, which indicate an incompatible contaminant in your solvent.

Waste Segregation & Disposal Methodology

By EPA definition, the disposal of nitroaromatic compounds must be treated as hazardous waste management due to their resistance to environmental hydrolysis and severe aquatic toxicity [2]. Never discharge this compound or its solutions into aqueous drain systems.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Separate waste into "Solid Nitroaromatic Waste" (contaminated PPE, empty vials, dry powder) and "Liquid Solvent Waste" (dissolved solutions). Critical: Never mix nitroaromatic waste with heavy metal waste (e.g., lead, silver), as this can form highly shock-sensitive explosive salts [2].

  • Containerization: Place solid waste in high-density polyethylene (HDPE) containers. Liquid waste must be stored in chemically compatible, vented solvent carboys to prevent pressure buildup from off-gassing.

  • Labeling: Clearly label containers with "Hazardous Waste - Nitroaromatic Compound (Toxic/Combustible)" and include the CAS number (1823395-26-1).

  • Incineration Routing: Transfer the waste to an EPA-approved hazardous waste disposal facility. The mandated destruction method is high-temperature incineration in a chemical incinerator equipped with an afterburner and a caustic scrubber system [1].

Causality of Incineration: High-temperature incineration (>1000°C) ensures the complete cleavage of the stable pyrazole ring. The afterburner guarantees complete oxidation of organic fragments. Crucially, the caustic scrubber neutralizes the toxic NOx gases generated by the nitro group's combustion, converting them into benign nitrate salts before atmospheric release [1].

CombustionWorkflow Waste 4-Methyl-3-nitro-1-propyl-1H-pyrazole Waste Incinerator Primary Incinerator (>1000°C) Waste->Incinerator Thermal Degradation Afterburner Secondary Afterburner (Complete Oxidation) Incinerator->Afterburner Volatile Fragments Scrubber Caustic Scrubber (NaOH / H2O) Afterburner->Scrubber NOx, CO2, H2O Gases Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Scrubbed Gas Salts Neutralized Salts (NaNO3, NaNO2) Scrubber->Salts Effluent

Caption: Chemical degradation pathway of 4-Methyl-3-nitro-1-propyl-1H-pyrazole via high-temp incineration.

Emergency Spill Protocol

In the event of a spill, containment must be immediate to prevent aerosolization of the toxic powder.

Step-by-Step Spill Response:

  • Evacuation & Ventilation: Immediately clear the immediate area and maximize fume hood/room exhaust to capture airborne particulates.

  • Containment (Solid Spills): Do not sweep the dry powder. Causality: Dry sweeping generates inhalable toxic dust and static electricity. Instead, lightly mist the powder with a compatible high-flashpoint solvent or water to suppress dust generation [1].

  • Containment (Liquid Spills): Apply an inert, non-combustible absorbent material (such as sand or vermiculite) over the liquid.

  • Collection: Use a damp, non-sparking absorbent pad or plastic scoop to collect the material. Place all cleanup materials into a designated, sealable hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to break down residual chemical traces, followed by a thorough water rinse.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Solvent Solution Assess->LiquidSpill Mist Mist with Water (Dust Suppression) SolidSpill->Mist Absorb Apply Inert Absorbent (Sand/Vermiculite) LiquidSpill->Absorb Collect Collect with Non-Sparking Tools Mist->Collect Absorb->Collect Dispose Route to Incineration Waste Collect->Dispose

Caption: Step-by-step decision tree for containing and neutralizing nitroaromatic chemical spills.

References

  • Biological/Chemical Waste Management . National Science Teaching Association (NSTA). Available at: [Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report . U.S. Environmental Protection Agency (EPA). Available at:[Link]

Handling

A Comprehensive Safety and Handling Guide for 4-Methyl-3-nitro-1-propyl-1H-pyrazole

Inferred Hazard Assessment The structure of 4-Methyl-3-nitro-1-propyl-1H-pyrazole contains a pyrazole core and a nitro group, functionalities that are present in compounds with known toxicological profiles. Based on data...

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Author: BenchChem Technical Support Team. Date: April 2026

Inferred Hazard Assessment

The structure of 4-Methyl-3-nitro-1-propyl-1H-pyrazole contains a pyrazole core and a nitro group, functionalities that are present in compounds with known toxicological profiles. Based on data from analogues such as 4-Nitro-1H-pyrazole, 3-Methyl-4-nitro-1H-pyrazole, and the parent pyrazole, a high degree of caution is warranted.[1][2][3] The primary concerns involve irritation, and potential toxicity upon ingestion, inhalation, or skin contact.

Potential HazardInferred Risk LevelRationale & Authoritative Context
Acute Oral Toxicity Harmful Pyrazole and its nitro-derivatives are classified as harmful if swallowed.[1][2]
Dermal Toxicity Toxic/Harmful The parent compound, pyrazole, is toxic in contact with skin.[1] Nitro-aromatic compounds can often be absorbed through the skin.[4]
Skin Irritation Irritant SDS data for 4-Nitro-1H-pyrazole and 3-Methyl-4-nitro-1H-pyrazole explicitly list skin irritation as a hazard.[2][3]
Eye Damage/Irritation Serious Damage/Irritation Pyrazole can cause serious eye damage, and its nitro-derivatives are known eye irritants.[1][2]
Respiratory Irritation Irritant Inhalation of dusts may cause respiratory tract irritation.[2]
Chronic Effects Potential for Organ Damage The parent pyrazole has been shown to cause damage to the spleen and thyroid through prolonged or repeated exposure.[1]
Physical Hazards Potential Energetic Properties While mononitrated pyrazoles are not typically explosive, polynitrated pyrazoles are investigated as energetic materials.[5][6] Treat with caution and avoid grinding or high-impact activities.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a self-validating system of protection that minimizes all potential routes of exposure.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory.[7]

  • Required for Splash/Explosion Risk: A full-face shield must be worn over chemical splash goggles when handling solutions of 1 liter or more, performing reactions under pressure, or when there is any risk of splashing or energetic decomposition.[8]

Skin and Body Protection
  • Lab Coat: A flame-resistant (FR) lab coat, compliant with NFPA 2112, is required. Avoid synthetic materials like polyester that can melt and adhere to skin.[7]

  • Gloves: Double-gloving is required for all handling activities.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemically resistant glove. Given the unknown permeation characteristics of this specific compound, a heavy-duty nitrile or neoprene glove is recommended. Always dispose of outer gloves immediately after handling the compound and before touching any other surfaces (e.g., fume hood sash, computer).[9]

  • Apparel: Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[4]

Respiratory Protection
  • Primary Control: All handling of solid 4-Methyl-3-nitro-1-propyl-1H-pyrazole and its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]

  • Secondary Control: In the rare event that dust or aerosols could be generated outside of a fume hood, a NIOSH-approved N95 (or higher) respirator is required.[4][9] All personnel requiring respirator use must be part of your institution's respiratory protection program, which includes fit-testing and training.

Operational Plan: Safe Handling Protocols

The primary goal of these procedures is to prevent the generation of dusts and aerosols and to eliminate direct contact.

Experimental Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for ensuring adequate protection during handling operations.

PPE_Workflow Workflow: PPE for 4-Methyl-3-nitro-1-propyl-1H-pyrazole cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling in Fume Hood cluster_cleanup Decontamination & Doffing start Begin Work risk_assessment Conduct Risk Assessment (Quantity, Procedure) start->risk_assessment fume_hood Verify Fume Hood Certification is Current risk_assessment->fume_hood don_coat Don FR Lab Coat, Pants, Shoes fume_hood->don_coat don_goggles Don Chemical Splash Goggles don_coat->don_goggles face_shield_check Splash Risk? don_goggles->face_shield_check don_gloves Don Inner & Outer Resistant Gloves handle_chemical Perform Weighing/ Solution Prep/ Reaction Setup don_gloves->handle_chemical face_shield_check->don_gloves No don_face_shield Don Face Shield over Goggles face_shield_check->don_face_shield Yes don_face_shield->don_gloves waste_segregation Segregate Waste: Solid, Liquid, Sharps, Labware handle_chemical->waste_segregation decon Decontaminate Work Area & Glassware waste_segregation->decon doff_outer_gloves Doff Outer Gloves (Dispose as HazWaste) decon->doff_outer_gloves doff_fs Doff Face Shield doff_outer_gloves->doff_fs doff_goggles Doff Goggles doff_fs->doff_goggles doff_coat Doff Lab Coat doff_goggles->doff_coat doff_inner_gloves Doff Inner Gloves doff_coat->doff_inner_gloves wash_hands Wash Hands Thoroughly doff_inner_gloves->wash_hands end End Work wash_hands->end

Sources

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